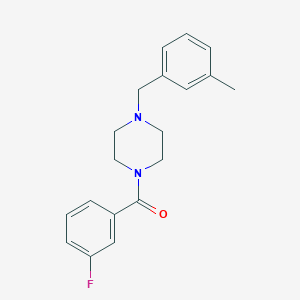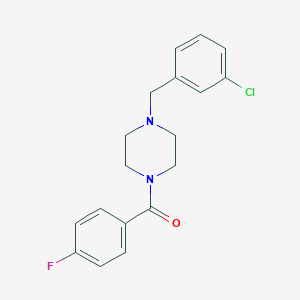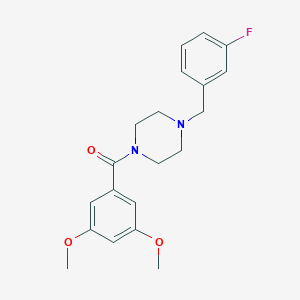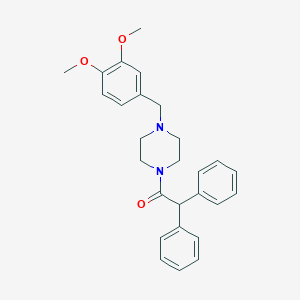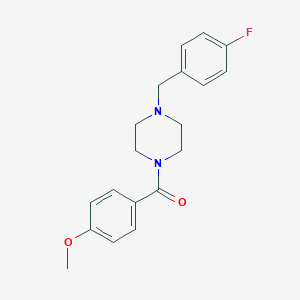
N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide, commonly referred to as BPAP, is a chemical compound that has been found to have a range of potential applications in scientific research. BPAP is a synthetic compound that was first developed in the 1990s and has since been the subject of a number of studies exploring its potential uses in various fields.
作用机制
The mechanism of action of BPAP is not fully understood, but it is thought to involve the modulation of dopamine receptors in the brain. BPAP has been found to bind to both D1 and D2 dopamine receptors, which may contribute to its effects on dopamine release.
Biochemical and Physiological Effects:
BPAP has been found to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and decreased anxiety-like behavior. These effects have been observed in animal studies and suggest that BPAP may have potential as a treatment for a range of neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of using BPAP in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to conduct experiments and ensures that the results are reliable. However, one limitation of using BPAP is that its mechanism of action is not fully understood, which means that further research is needed to fully explore its potential applications.
未来方向
There are a number of potential future directions for research on BPAP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Further studies are needed to explore the efficacy of BPAP in these conditions and to better understand its mechanism of action. Other potential areas of research include the development of new synthetic compounds based on the structure of BPAP, as well as the exploration of its potential applications in other fields such as agriculture and environmental science.
合成方法
The synthesis of BPAP involves the reaction of 3-(pyrrolidin-1-yl)propanoic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.
科学研究应用
BPAP has been found to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Studies have shown that BPAP can increase the release of dopamine in the brain, which may help to alleviate symptoms of these conditions.
属性
产品名称 |
N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H18N2O3/c17-14(5-8-16-6-1-2-7-16)15-11-3-4-12-13(9-11)19-10-18-12/h3-4,9H,1-2,5-8,10H2,(H,15,17) |
InChI 键 |
NTFSZUGSWQDIKB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
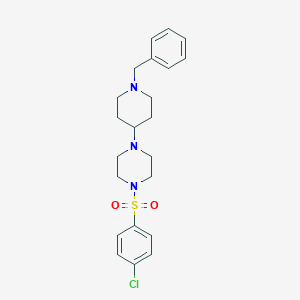
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
